molecular formula C24H18Cl2N2S2 B15337290 2,2'-Bis((4-chlorophenyl)thio)-[1,1'-biphenyl]-4,4'-diamine

2,2'-Bis((4-chlorophenyl)thio)-[1,1'-biphenyl]-4,4'-diamine

Cat. No.: B15337290
M. Wt: 469.4 g/mol
InChI Key: AZPYOMOWCZRPQE-UHFFFAOYSA-N
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Description

2,2-Bis[(4-chlorophenyl)thio]-[1,1-biphenyl]-4,4-diamine is an organic compound characterized by the presence of two 4-chlorophenylthio groups attached to a biphenyl structure with diamine functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis[(4-chlorophenyl)thio]-[1,1-biphenyl]-4,4-diamine typically involves the following steps:

    Formation of 4-chlorophenylthio groups: This can be achieved by reacting 4-chlorothiophenol with a suitable halogenating agent.

    Coupling with biphenyl: The 4-chlorophenylthio groups are then coupled with a biphenyl derivative under controlled conditions, often using a catalyst such as palladium.

    Introduction of diamine groups:

Industrial Production Methods

In an industrial setting, the production of 2,2-Bis[(4-chlorophenyl)thio]-[1,1-biphenyl]-4,4-diamine may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,2-Bis[(4-chlorophenyl)thio]-[1,1-biphenyl]-4,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The diamine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

2,2-Bis[(4-chlorophenyl)thio]-[1,1-biphenyl]-4,4-diamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Bis[(4-chlorophenyl)thio]-[1,1-biphenyl]-4,4-diamine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    2,2-Bis(4-chlorophenyl)-1,1-dichloroethane: Similar in structure but with different functional groups.

    2,2-Bis(4-chlorophenyl)acetic acid: Contains similar aromatic rings but differs in the presence of carboxylic acid groups.

Uniqueness

2,2-Bis[(4-chlorophenyl)thio]-[1,1-biphenyl]-4,4-diamine is unique due to its combination of 4-chlorophenylthio and diamine groups attached to a biphenyl structure. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C24H18Cl2N2S2

Molecular Weight

469.4 g/mol

IUPAC Name

4-[4-amino-2-(4-chlorophenyl)sulfanylphenyl]-3-(4-chlorophenyl)sulfanylaniline

InChI

InChI=1S/C24H18Cl2N2S2/c25-15-1-7-19(8-2-15)29-23-13-17(27)5-11-21(23)22-12-6-18(28)14-24(22)30-20-9-3-16(26)4-10-20/h1-14H,27-28H2

InChI Key

AZPYOMOWCZRPQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1SC2=C(C=CC(=C2)N)C3=C(C=C(C=C3)N)SC4=CC=C(C=C4)Cl)Cl

Origin of Product

United States

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